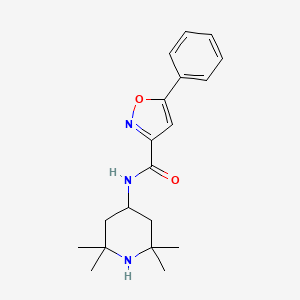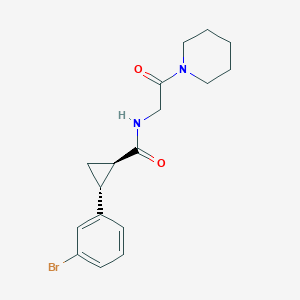
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide, also known as S-2474, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in cell death. This compound has also been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta peptides in the brain and to improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and to improve motor function. In ischemic stroke, this compound has been shown to reduce brain damage and to improve neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide. One direction is to further elucidate its mechanism of action and its effects on various signaling pathways in the brain. Another direction is to investigate its potential therapeutic applications in other diseases, such as Huntington's disease and traumatic brain injury. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various neurological diseases.
Synthesemethoden
The synthesis of 5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-amine in the presence of a coupling reagent, such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In ischemic stroke, this compound has been shown to reduce brain damage and improve neurological function in animal models.
Eigenschaften
IUPAC Name |
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2)11-14(12-19(3,4)22-18)20-17(23)15-10-16(24-21-15)13-8-6-5-7-9-13/h5-10,14,22H,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLLDPCCEVXSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)